Brevinin-2-RA7 peptide precursor is a member of the Brevinin peptide family, which consists of antimicrobial peptides derived from the skin secretions of various frog species. These peptides are known for their potent antimicrobial properties and have garnered interest for potential therapeutic applications in medicine. The Brevinin-2-RA7 peptide precursor specifically exhibits a unique amino acid sequence that contributes to its biological activity.
The Brevinin peptides, including Brevinin-2-RA7, were first isolated from the skin of the Hokkaido frog, Rana pirica. This species is notable for its skin secretions that contain various antimicrobial peptides, which serve as a defense mechanism against pathogens. The isolation of these peptides typically involves extracting skin samples and using biochemical techniques to purify the peptides for further study .
Brevinin-2-RA7 is classified as an antimicrobial peptide (AMP) within the broader category of host defense peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. The Brevinin family is particularly recognized for its cationic and amphipathic properties, which enhance their interaction with negatively charged bacterial membranes .
The synthesis of Brevinin-2-RA7 can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. The latter involves cloning the gene encoding the precursor peptide into an expression vector, followed by transformation into a suitable host organism such as Escherichia coli.
Technical Details:
The molecular structure of Brevinin-2-RA7 features a characteristic amphipathic arrangement, which is crucial for its function as an antimicrobial agent. The peptide typically consists of a sequence rich in lysine and cysteine residues, which contribute to its positive charge and structural stability through disulfide bonds.
The primary amino acid sequence of Brevinin-2-RA7 has been identified through sequencing techniques. Structural predictions can be made using computational tools like trRosetta and PyMOL, which help visualize the three-dimensional conformation of the peptide based on known structures of similar peptides .
Brevinin-2-RA7 engages in several types of chemical interactions that facilitate its antimicrobial activity. These include:
Technical Details:
The mechanisms of action can be described by models such as the barrel-stave model, carpet model, and toroidal model, each explaining how the peptide interacts with lipid bilayers to exert its antimicrobial effects .
The mechanism by which Brevinin-2-RA7 exerts its effects primarily involves disrupting microbial cell membranes. Upon contact with bacteria, the peptide binds to the membrane and initiates structural changes that compromise membrane integrity.
Research indicates that Brevinin peptides do not form traditional pores but instead induce membrane destabilization through various models mentioned earlier. This results in increased permeability and ultimately leads to cell lysis .
Brevinin-2-RA7 is typically a small peptide with a molecular weight that allows it to easily penetrate cellular membranes. Its solubility in aqueous environments is essential for its biological activity.
The chemical properties include:
Relevant data indicate that modifications to these properties can significantly affect antimicrobial efficacy and hemolytic activity against human cells .
Brevinin-2-RA7 has several potential scientific applications:
The Brevinin-2 peptide family exhibits a complex evolutionary trajectory within Ranidae frogs, characterized by species-specific diversification and deep conservation of functional domains. Phylogenetic reconstructions based on precursor protein sequences reveal that Brevinin-2 peptides cluster according to geographic distribution and taxonomic relationships rather than antimicrobial specificity. For example, Rana pirica (Hokkaido frog) Brevinin-2PRa shares a 92% sequence identity with Rana ornativentris (Japanese mountain brown frog) Brevinin-2Oa, corroborating their close phylogenetic relationship [2] [10]. This pattern is further supported by cladistic analyses showing that East Asian Rana species (R. pirica, R. ornativentris) form a monophyletic clade distinct from European and North American lineages [1] [5]. Notably, Brevinin-2 sequences from Amolops torrent frogs (A. chunganensis, A. loloensis) exhibit basal divergence, aligning with taxonomic reclassifications based on mitochondrial DNA [5]. The high sequence variability (30–60% divergence) in the mature peptide region contrasts sharply with the conservation of the C-terminal "ranabox" (Cys-(Xaa)₄-Lys-Cys motif), which remains a synapomorphy uniting Brevinin-2 orthologs across Ranidae [1] [7].
Table 1: Phylogenetic Distribution of Brevinin-2 Isoforms
Frog Species | Brevinin-2 Isoform | Sequence Length | Key Conserved Motifs |
---|---|---|---|
Rana pirica | Brevinin-2PRa | 33 residues | C-terminal ranabox (+7 charge) |
Rana ornativentris | Brevinin-2Oa | 34 residues | C-terminal ranabox (+6 charge) |
Amolops chunganensis | Brevinin-2CGa | 32 residues | C-terminal ranabox (+5 charge) |
Sylvirana guentheri | Brevinin-2GHk | 34 residues | C-terminal ranabox (+5 charge) |
The genomic architecture of Brevinin-2 precursors facilitates extensive diversification through repeated gene duplication events. Each precursor gene encodes three domains: a conserved N-terminal signal peptide, an acidic propiece, and a hypervariable C-terminal mature peptide [1] [10]. In Rana temporaria and Rana arvalis, multi-locus gene families generate 2–11 paralogous Brevinin-2 alleles per individual, with copy number variation highest in central population refugia compared to post-glacial expansion zones [3]. This expansion follows a "birth-and-death" evolutionary model where duplicated genes undergo neofunctionalization or pseudogenization. For instance, Rana ornativentris possesses at least two functional Brevinin-2 loci (Brevinin-2Oa and -2Ob) differing by four amino acid substitutions, resulting in divergent activity spectra against Pseudomonas aeruginosa [10]. Similarly, Amolops chunganensis skin secretions contain seven distinct Brevinin-2 paralogs, each with unique cationic character and helix-forming propensity [5]. These duplications enable subfunctionalization: Some paralogs retain broad-spectrum antimicrobial functions, while others evolve specialized roles like immunomodulation (e.g., LPS neutralization) [4] [9].
Despite extreme variability in mature peptide sequences, the signal peptide domains of Brevinin-2 precursors exhibit remarkable cross-species conservation. Analysis of 58 Brevinin-2 alleles from Rana arvalis and R. temporaria reveals >90% identity in the 22-residue signal peptide across latitudes [3]. This domain (e.g., MKLSLVFLVAVVLPYSQDDGLC in R. temporaria) facilitates cotranslational translocation into endoplasmic reticulum vesicles, a process constrained by stringent structural requirements [1] [10]. The conservation extends to nucleotide sequences: Synonymous substitution rates (dS) in signal peptide coding regions are 3-fold lower than in mature peptide regions (p<0.001), indicating strong purifying selection [3]. Notably, the acidic propiece domain—though less conserved than the signal peptide—maintains a net negative charge (-5 to -8) across Ranidae, potentially preventing premature activation of granular gland proteases during peptide processing [1] [10].
Table 2: Conservation Metrics in Brevinin-2 Precursor Domains
Precursor Domain | Amino Acid Identity | dN/dS Ratio | Functionally Constrained Features |
---|---|---|---|
Signal peptide | 90–95% | 0.08 | Hydrophobic core, protease cleavage site |
Acidic propiece | 60–75% | 0.35 | Net negative charge (Glu/Asp-rich) |
Mature peptide | 20–45% | 3.2* | C-terminal ranabox, amphipathic helix |
**dN/dS >1 indicates positive selection
The hypervariability observed in Brevinin-2 mature peptides arises from three synergistic evolutionary forces:
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